molecular formula C16H14N2O5S2 B8475419 3-({[4-(4-Nitrophenoxy)phenyl]carbamothioyl}sulfanyl)propanoic acid CAS No. 62939-03-1

3-({[4-(4-Nitrophenoxy)phenyl]carbamothioyl}sulfanyl)propanoic acid

Cat. No. B8475419
M. Wt: 378.4 g/mol
InChI Key: WRUISOBDTFCMQI-UHFFFAOYSA-N
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Patent
US04064265

Procedure details

A solution of 27.2 g of 4-(4-nitrophenyloxy)-phenylisothiocyanate (m.p. 124°-125° C) and 10 ml of 3-mercaptopropionic acid in 250 ml of anhydrous dimethyl formamide is stirred at room temperature. When the reaction is complete, the solution is poured, with stirring, into 250 ml of water. The resultant fine precipitate is collected by filtration, washed with water and dried under reduced pressure to yield the N-[4-(4-nitro-phenyloxy)-phenyl]-dithiocarbamic acid-(2-carboxyethyl)-ester with a melting point of 146° C.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[S:19])=[CH:13][CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[SH:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24].O>CN(C)C=O>[C:23]([CH2:22][CH2:21][S:20][C:18](=[S:19])[NH:17][C:14]1[CH:15]=[CH:16][C:11]([O:10][C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[CH:12][CH:13]=1)([OH:25])=[O:24]

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC1=CC=C(C=C1)N=C=S
Name
Quantity
10 mL
Type
reactant
Smiles
SCCC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution is poured
FILTRATION
Type
FILTRATION
Details
The resultant fine precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCSC(NC1=CC=C(C=C1)OC1=CC=C(C=C1)[N+](=O)[O-])=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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